molecular formula C9H10IN B3308715 7-Iodo-1,2,3,4-tetrahydroquinoline CAS No. 939758-77-7

7-Iodo-1,2,3,4-tetrahydroquinoline

Cat. No. B3308715
CAS RN: 939758-77-7
M. Wt: 259.09 g/mol
InChI Key: GLRHKIDQDVOLIA-UHFFFAOYSA-N
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Description

7-Iodo-1,2,3,4-tetrahydroquinoline is an organic compound with the CAS Number: 939758-77-7 . It belongs to the class of organic compounds known as tetrahydroquinolines . The molecular weight of this compound is 259.09 .


Synthesis Analysis

The synthesis of tetrahydroquinolines often involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . Another method involves a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes .


Molecular Structure Analysis

The molecular formula of 7-Iodo-1,2,3,4-tetrahydroquinoline is C9H10IN . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

7-Iodo-1,2,3,4-tetrahydroquinoline is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 7-Iodo-1,2,3,4-tetrahydroquinoline, focusing on six unique applications:

Pharmaceutical Development

7-Iodo-1,2,3,4-tetrahydroquinoline is a valuable compound in pharmaceutical research due to its potential therapeutic properties. It serves as a core structure in the synthesis of various bioactive molecules, which can be used to develop new drugs for treating diseases such as cancer, bacterial infections, and neurological disorders . Its unique molecular framework allows for the creation of derivatives with enhanced biological activity and selectivity.

Agrochemical Development

In the realm of agrochemicals, 7-Iodo-1,2,3,4-tetrahydroquinoline is utilized as a key component in the creation of advanced crop protection agents . Its distinct molecular profile contributes to the development of potent and selective pesticides, helping to safeguard crops and enhance agricultural productivity. This application is crucial for improving food security and sustainable agriculture practices.

Chemical Synthesis

7-Iodo-1,2,3,4-tetrahydroquinoline is an important intermediate in organic synthesis. It is used in the preparation of complex organic molecules, serving as a building block for various chemical reactions . Its reactivity and stability make it a valuable tool for chemists working on the synthesis of new compounds, including pharmaceuticals and agrochemicals.

Antioxidant and Corrosion Inhibition

The compound is employed as an antioxidant and corrosion inhibitor in various industrial applications . Its ability to prevent oxidation and corrosion makes it useful in extending the lifespan of materials and protecting them from environmental damage. This application is particularly relevant in the automotive and construction industries, where material durability is critical.

Dye and Pigment Production

7-Iodo-1,2,3,4-tetrahydroquinoline is used as an active component in the production of dyes and pigments . Its chemical structure allows for the creation of vibrant and stable colors, which are essential in textiles, printing, and other industries. The compound’s stability and color properties make it a valuable ingredient in the formulation of high-quality dyes and pigments.

Safety and Hazards

The safety information for 7-Iodo-1,2,3,4-tetrahydroquinoline includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

7-iodo-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRHKIDQDVOLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)I)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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